2-bromo-N-cyclopropyl-6-fluorobenzamide

Description

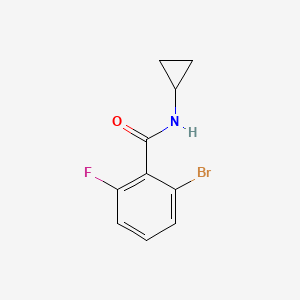

2-Bromo-N-cyclopropyl-6-fluorobenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with bromine at position 2, fluorine at position 6, and an N-cyclopropyl group. Its molecular formula is C₁₀H₈BrFNO, with a calculated molar mass of 276.04 g/mol (based on constituent atomic masses: C=12, H=1, Br=80, F=19, N=14, O=16). The compound’s structure combines electronic effects from halogens (Br, F) and steric influences from the cyclopropyl group, which may enhance metabolic stability and modulate interactions with biological targets.

Properties

IUPAC Name |

2-bromo-N-cyclopropyl-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c11-7-2-1-3-8(12)9(7)10(14)13-6-4-5-6/h1-3,6H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKRCLHAYWKACO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=CC=C2Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-cyclopropyl-6-fluorobenzamide typically involves a multi-step process. One common method starts with the bromination of 6-fluorobenzamide to introduce the bromine atom at the second position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The resulting 2-bromo-6-fluorobenzamide is then reacted with cyclopropylamine under appropriate conditions to form the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-cyclopropyl-6-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-N-cyclopropyl-6-fluorobenzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Material Science: The compound can be utilized in the development of new materials with unique properties, such as polymers or liquid crystals.

Biological Studies: It can serve as a probe or ligand in biological assays to study the interactions of proteins or other biomolecules.

Mechanism of Action

The mechanism of action of 2-bromo-N-cyclopropyl-6-fluorobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its target. The cyclopropyl group can also influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes .

Comparison with Similar Compounds

Implications of Structural Variations:

Bromine at C2 (target) vs.

Molecular Weight and Lipophilicity :

- The analog’s higher molar mass (due to Cl) correlates with increased lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility.

Conformational Influence :

- Both compounds feature an N-cyclopropyl group, introducing ring strain that could restrict rotational freedom and stabilize specific conformations for target engagement.

Biological Activity

2-Bromo-N-cyclopropyl-6-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, interactions with biomolecules, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H10BrFNO

- Molecular Weight : 250.1 g/mol

The presence of bromine and fluorine atoms enhances its reactivity and specificity towards biological targets.

The biological activity of this compound primarily involves its interaction with various biomolecules, particularly proteins and enzymes. The compound is believed to exert its effects through the following mechanisms:

- Covalent Modification : The bromine atom can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

- Enzyme Inhibition : It may inhibit specific enzymes by binding to active sites, thereby affecting metabolic pathways.

- Receptor Interaction : The compound might interact with various receptors, influencing signaling pathways involved in cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities, which are summarized in the following table:

| Activity | Description |

|---|---|

| Antimicrobial | Demonstrated activity against various bacterial strains, suggesting potential as an antibiotic. |

| Anticancer | Inhibits proliferation of cancer cell lines, indicating potential as an anticancer agent. |

| Anti-inflammatory | Exhibits properties that may reduce inflammation in vitro. |

| Neuroprotective | Shows promise in protecting neuronal cells from oxidative stress in preliminary studies. |

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting it is a potent anticancer agent .

- Antimicrobial Efficacy : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL, demonstrating effective antimicrobial properties .

- Neuroprotective Effects : Research conducted on neuronal cell cultures showed that treatment with the compound reduced apoptosis induced by oxidative stress. This suggests a potential application in neurodegenerative diseases .

Research Findings

Recent studies have focused on the synthesis and optimization of this compound analogs to enhance its biological activity. Structural modifications have been explored to improve potency and selectivity towards specific targets.

Table of Analog Compounds

| Analog Compound | Modification | Biological Activity |

|---|---|---|

| Compound A | Methyl substitution | Increased anticancer activity |

| Compound B | Hydroxyl group addition | Enhanced antimicrobial effect |

| Compound C | Fluorine replacement | Improved neuroprotective properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.